molecular formula C15H9IN4O4 B2956957 (Z)-3-iodo-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide CAS No. 324777-30-2

(Z)-3-iodo-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No. B2956957
CAS RN: 324777-30-2
M. Wt: 436.165
InChI Key: YKQHITJXPKLZIR-UHFFFAOYSA-N
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Description

Indole derivatives, such as “(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide”, are aromatic compounds that have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

While specific synthesis information for “(Z)-3-iodo-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide” is not available, indole derivatives are often synthesized through electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .


Molecular Structure Analysis

The molecular structure of indole derivatives typically contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .

Scientific Research Applications

Pharmaceutical Chemistry

Indole derivatives are well-established in pharmaceutical chemistry due to their range of pharmacological activities . This compound could be explored for its potential use in drug synthesis and design, particularly as a scaffold for creating new pharmaceutical agents.

Biological Activity Studies

Indole derivatives like this compound often exhibit significant biological activities . Research could focus on studying its effects on various biological systems, such as its potential role as a plant hormone or its impact on microbial growth.

Antimicrobial Research

Given that some indole derivatives have shown inhibitory activity against microbial enzymes , this compound might be investigated for its antimicrobial properties, possibly targeting specific pathogens or enzymes.

Enzyme Inhibition Studies

The inhibitory activity of indole derivatives against enzymes like Mtb gyrase suggests that this compound could be used in studies aiming to discover new enzyme inhibitors .

Agricultural Chemistry

As indole-3-acetic acid is a plant hormone derived from tryptophan degradation in plants , research could explore the use of this compound in agricultural chemistry, possibly as a growth regulator or in plant protection.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9IN4O4/c16-9-3-1-2-8(6-9)14(21)19-18-13-11-7-10(20(23)24)4-5-12(11)17-15(13)22/h1-7,17,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZSTSONSAPFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9IN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140677
Record name 3-Iodobenzoic acid 2-(1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

324777-30-2
Record name 3-Iodobenzoic acid 2-(1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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